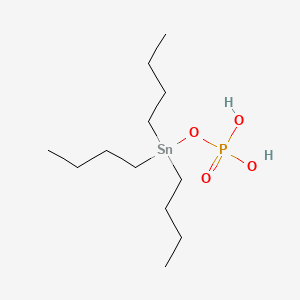
(2-Chloro-5-methylphenyl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-methylphenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C7H7Cl3OP. This compound is characterized by the presence of a phosphonic dichloride group attached to a chlorinated methylphenyl ring. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylphenyl)phosphonic dichloride typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chloro-5-methylphenol+PCl3→(2-Chloro-5-methylphenyl)phosphonic dichloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(2-Chloro-5-methylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (2-Chloro-5-methylphenyl)phosphonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include substituted phosphonic dichlorides or phosphonic acids.
Hydrolysis: The primary product is (2-Chloro-5-methylphenyl)phosphonic acid.
科学的研究の応用
(2-Chloro-5-methylphenyl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of (2-Chloro-5-methylphenyl)phosphonic dichloride involves its reactivity with nucleophiles. The phosphonic dichloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.
類似化合物との比較
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but lacks the chlorinated methyl group.
(2-Chloro-4-methylphenyl)phosphonic dichloride: Similar but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
(2-Chloro-5-methylphenyl)phosphonic dichloride is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized from it.
特性
CAS番号 |
920267-01-2 |
|---|---|
分子式 |
C7H6Cl3OP |
分子量 |
243.4 g/mol |
IUPAC名 |
1-chloro-2-dichlorophosphoryl-4-methylbenzene |
InChI |
InChI=1S/C7H6Cl3OP/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
InChIキー |
OULVDZIJUJWERF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)P(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



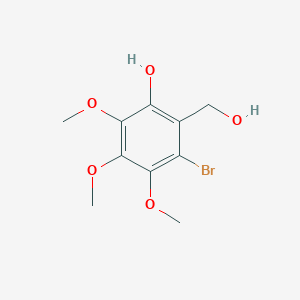

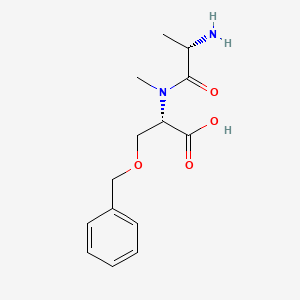
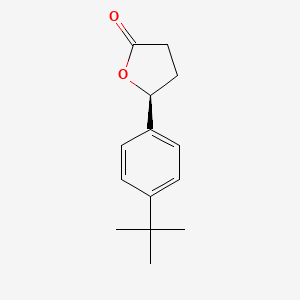
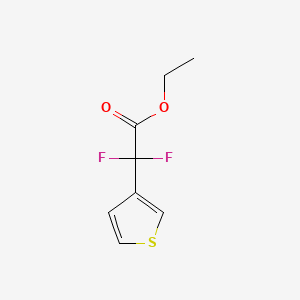
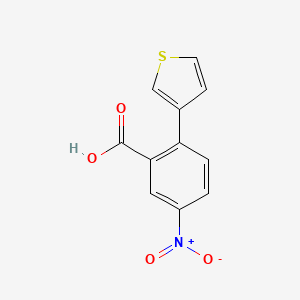
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
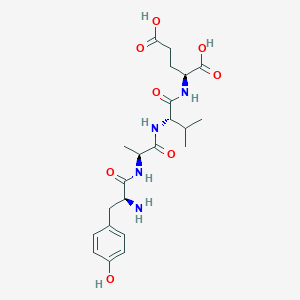
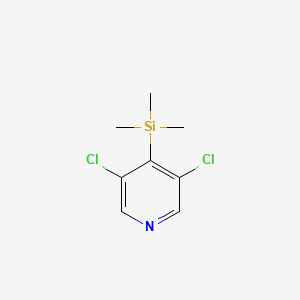
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)

